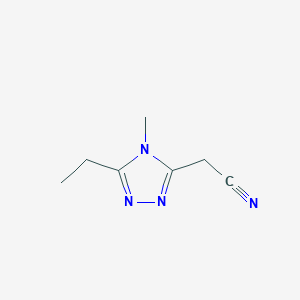

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C7H10N4. It has a molecular weight of 150.18 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is 1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 . This indicates that the compound contains a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis

2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile is a powder that is stored at room temperature .科学的研究の応用

Polymer Chemistry Applications

Living Cationic Ring-Opening Polymerization : Studies have explored the living cationic ring-opening polymerizations of various oxazolines, which are related to triazoles, in acetonitrile at high temperatures. This process benefits from enhanced reaction rates due to microwave irradiation, yielding well-defined polymers with narrow molecular weight distributions. Such methodologies could potentially be applied to the synthesis of polymers with specific functionalities, including those derived from triazoles like "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile" (Wiesbrock et al., 2005).

Organic Synthesis and Medicinal Chemistry

Microwave-Assisted Synthesis : The microwave-assisted synthesis of diblock copoly(2-oxazoline)s from related oxazolines demonstrates the utility of microwave irradiation in synthesizing complex molecules efficiently. This approach might be adaptable for constructing molecules containing the "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile" structure (Wiesbrock et al., 2005).

Antimalarial Pharmacophores : Research into 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes in acetonitrile suggests the exploration of novel antimalarial pharmacophores. This indicates a potential area of medicinal chemistry where derivatives of triazoles, such as "2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile," could be investigated for biological activity (D’hooghe et al., 2011).

Materials Science

Electropolymerization : The electropolymerization of dipyrrol-1-ylalkanes in acetonitrile results in conducting polymers, suggesting that acetonitrile can be an effective solvent for polymer synthesis processes, potentially applicable to materials based on triazole derivatives (Neil et al., 1993).

将来の方向性

While specific future directions for 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile were not found in the search results, research into 1,2,4-triazole derivatives is a hot topic due to their wide range of biological activities . Future research may focus on the synthesis of new 1,2,4-triazole derivatives and the exploration of their potential therapeutic applications .

作用機序

Target of Action

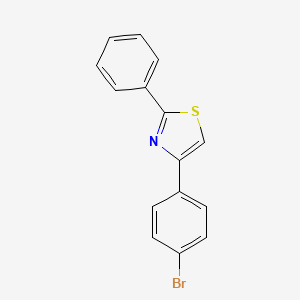

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Related compounds have been found to exhibit various biological activities .

特性

IUPAC Name |

2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-6-9-10-7(4-5-8)11(6)2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRAMXOCJFJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)

![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)

![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)